BenchChemオンラインストアへようこそ!

2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

PPARalpha agonism structure-activity relationship oxybenzylglycine series

2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid (CAS 136058-68-9; molecular formula C₁₃H₁₃NO₄; molecular weight 247.25 g/mol) is a 2,4,5-trisubstituted oxazole derivative bearing a 4-methoxyphenyl group at position 2, a methyl group at position 5, and an acetic acid side chain at position 4. This compound functions as a pivotal synthetic intermediate in the construction of oxazole-containing dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonists via the Dakin–West reaction–Robinson–Gabriel cyclodehydration sequence, a methodology specifically devised to enable late-stage oxazole ring introduction during medicinal chemistry campaigns.

Molecular Formula C13H13NO4
Molecular Weight 247.25
CAS No. 136058-68-9
Cat. No. B2598235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
CAS136058-68-9
Molecular FormulaC13H13NO4
Molecular Weight247.25
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O
InChIInChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyAKJCQPKXTTTWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid (CAS 136058-68-9): Core Building Block for PPAR Agonist Discovery and Oxazole Library Synthesis


2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid (CAS 136058-68-9; molecular formula C₁₃H₁₃NO₄; molecular weight 247.25 g/mol) is a 2,4,5-trisubstituted oxazole derivative bearing a 4-methoxyphenyl group at position 2, a methyl group at position 5, and an acetic acid side chain at position 4 . This compound functions as a pivotal synthetic intermediate in the construction of oxazole-containing dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonists via the Dakin–West reaction–Robinson–Gabriel cyclodehydration sequence, a methodology specifically devised to enable late-stage oxazole ring introduction during medicinal chemistry campaigns [1]. The 4-methoxyphenyl substitution distinguishes it from the unsubstituted phenyl, 4-halophenyl, and 4-alkylphenyl analogs commonly employed in the same synthetic pathway, and its downstream conjugates exhibit nanomolar PPARα agonist activity in cell-based transactivation assays [2].

Why 2-Aryl-5-methyl-4-oxazoleacetic Acid Intermediates Cannot Be Interchanged: Evidence from PPARα Conjugate Potency and Synthetic Tractability


The 2-aryl substituent on the 5-methyl-4-oxazoleacetic acid scaffold exerts a direct, quantifiable influence on the pharmacological potency of downstream PPAR-modulating conjugates. In a matched molecular series where the identical oxybenzylglycine linker and N-(p-tolyloxycarbonyl) capping group were held constant, the 4-methoxyphenyl-bearing conjugate (CHEMBL1090189) exhibited a PPARα EC₅₀ of 15.8 nM, compared to 20.5 nM for the 4-fluorophenyl analog (CHEMBL1089164) and 10 nM for the 4-chlorophenyl variant (BMS-687453) in the same HEK293 GAL4-DBD transactivation assay system [1][2]. Beyond potency, the methoxy group provides a chemically orthogonal synthetic handle—O-demethylation yields a phenolic hydroxyl that can be subsequently alkylated, acylated, or sulfonated—a diversification pathway not accessible from halo-substituted or unsubstituted phenyl analogs without additional protection/deprotection steps [3]. Substituting the 4-methoxyphenyl precursor with the 4-chlorophenyl or 4-fluorophenyl congener therefore alters not only the potency profile of the final conjugate but also the available structure–activity relationship (SAR) exploration vectors, making generic interchange scientifically unsound during lead optimization.

Quantitative Differentiation Evidence: 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid Versus 4-Halo and Unsubstituted Phenyl Analogs


PPARα Agonist Potency of Downstream Oxybenzylglycine Conjugates: 4-Methoxyphenyl vs. 4-Fluorophenyl vs. 4-Chlorophenyl

In a controlled, head-to-head comparable series of oxybenzylglycine-based PPARα agonists synthesized from 2-aryl-5-methyl-4-oxazoleacetic acid intermediates, the conjugate derived from 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (BDBM50314822 / CHEMBL1090189) demonstrated a PPARα EC₅₀ of 15.8 nM [1]. This represents a 1.3-fold improvement in potency over the 4-fluorophenyl analog (BDBM50314820 / CHEMBL1089164; EC₅₀ = 20.5 nM) tested under identical assay conditions (human PPARα LBD [167–468], HEK293 cells co-expressing GAL4-DBD, transactivation readout) [2]. The 4-chlorophenyl analog (BMS-687453) was more potent (EC₅₀ = 10 nM) but exhibits substantial PPARγ activity (EC₅₀ = 4,100 nM), whereas the 4-methoxyphenyl series offers a differentiated selectivity window relevant for programs targeting balanced PPARα/γ or PPARα-preferring profiles [3].

PPARalpha agonism structure-activity relationship oxybenzylglycine series transactivation assay

Synthetic Diversification Potential: The 4-Methoxy Group as a Latent Phenol Handle for Parallel SAR Exploration

The 4-methoxyphenyl substituent on the target compound can be chemoselectively O-demethylated (e.g., using BBr₃ or AlCl₃/EtSH) to generate a free phenolic hydroxyl group at the para-position of the 2-aryl ring [1]. This yields 2-[2-(4-hydroxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, a versatile late-stage intermediate that can be subsequently derivatized via O-alkylation, O-acylation, sulfonylation, or Mitsunobu coupling to generate diverse libraries from a single precursor. In contrast, the 4-chlorophenyl (CAS 89006-94-0), 4-fluorophenyl (CAS 407640-15-7), 4-bromophenyl (CAS 328918-82-7), and unsubstituted phenyl (CAS 107367-98-6) analogs lack this orthogonal functionalization handle; halogen substituents require transition-metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig, Suzuki) for further elaboration, which introduces additional synthetic steps, catalyst costs, and purification challenges [2].

synthetic methodology functional group interconversion parallel library synthesis medicinal chemistry diversification

Dakin–West Reaction Compatibility: Electron-Donating 4-Methoxy Group Facilitates Oxazole Cyclodehydration Yields

The Dakin–West reaction–Robinson–Gabriel cyclodehydration sequence is the established industrial route for constructing 2,4,5-trisubstituted oxazole acetic acid intermediates en route to PPAR agonists [1]. The electron-donating character of the 4-methoxy group (Hammett σₚ = −0.27) stabilizes the positively charged transition state during the acid-catalyzed cyclodehydration of the intermediate α-acylamino ketone, in contrast to electron-withdrawing 4-halo substituents (σₚ = +0.23 for Cl, +0.06 for F, +0.23 for Br) which retard this step [2]. The seminal Dakin–West methodology paper reports an overall yield of 87% for the prototypical 2-phenyl-5-methyl-4-oxazoleacetic acid derivative (compound 1a) under optimized conditions [3]. While specific comparative yields for the 4-methoxyphenyl vs. 4-halophenyl substrates have not been published side-by-side, the Hammett analysis predicts a kinetically favorable cyclodehydration for electron-rich aryl substituents, translating to higher throughput and reduced purification burden in multi-kilogram campaigns.

Dakin-West reaction Robinson-Gabriel cyclodehydration oxazole synthesis process chemistry

Commercial Availability and Purity Benchmarking: 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid vs. Closest Analogs

The target compound (CAS 136058-68-9) is commercially available from Leyan (Catalog No. 1654899) at a purity of 98% . Among the closest 2-aryl-5-methyl-4-oxazoleacetic acid analogs, the 4-chlorophenyl variant (CAS 89006-94-0, Leyan Cat. 1650098, 98% purity) and the 4-bromophenyl variant (CAS 328918-82-7, Leyan Cat. 1804960, 98% purity) are stocked at equivalent purity . The 4-fluorophenyl analog (CAS 407640-15-7) is available from AK Scientific at 97% purity . The unsubstituted phenyl analog (CAS 107367-98-6) is listed at CymitQuimica but lacks a publicly posted purity specification from major suppliers . All five compounds are niche research chemicals; however, the 4-methoxyphenyl compound benefits from broader documented use in the published PPAR agonist synthetic methodology literature, which increases the likelihood of batch-to-batch consistency and availability of analytical reference data.

chemical procurement building block availability purity specification vendor comparison

Highest-Value Application Scenarios for 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid Based on Quantitative Differentiation Evidence


PPARα/γ Dual Agonist Lead Optimization: Fine-Tuning 2-Aryl Substitution for Balanced Potency and Selectivity

Medicinal chemistry teams pursuing dual PPARα/γ agonists for metabolic disorders (Type 2 diabetes, dyslipidemia, NASH) should prioritize this compound as the 2-aryl oxazole precursor when the target product profile demands PPARα potency intermediate between the overly potent but PPARγ-promiscuous 4-chlorophenyl series (PPARα EC₅₀ = 10 nM) and the weaker 4-fluorophenyl series (PPARα EC₅₀ = 20.5 nM) [1][2]. The 15.8 nM PPARα EC₅₀ of the matched 4-methoxyphenyl conjugate provides a calibrated starting point for further optimization of pharmacokinetic properties without the halogen-dependent metabolic liabilities (e.g., CYP450-mediated oxidative dehalogenation or glutathione depletion) associated with the 4-chloro and 4-bromo congeners [3].

Parallel Library Synthesis via Phenol Intermediate Diversification

For high-throughput SAR campaigns, the 4-methoxyphenyl building block enables a two-step 'demethylate-then-diversify' strategy: (i) O-demethylation to 2-[2-(4-hydroxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, followed by (ii) parallel O-alkylation, O-acylation, or sulfonylation to generate a focused library of 20–100 analogs in a single 96-well plate format [1]. This approach eliminates the need for palladium-catalyzed cross-coupling required by halo-substituted analogs, reducing per-compound synthesis cost by an estimated 40–60% and shortening cycle time from 3–5 days to 1–2 days per library generation [2].

Process Chemistry Scale-Up of Oxazole-Containing PPAR Agonist Intermediates

For kilo-lab and pilot-plant campaigns, the electron-donating 4-methoxy substituent (Hammett σₚ = −0.27) is predicted to accelerate the rate-limiting Robinson–Gabriel cyclodehydration step relative to the 4-chlorophenyl (σₚ = +0.23) and 4-bromophenyl (σₚ = +0.23) substrates [1]. This kinetic advantage translates to shorter reaction times, lower energy input, and reduced byproduct formation under the standard POCl₃/DMF or TFAA cyclodehydration conditions established by Godfrey et al. for this exact compound class [2]. Process chemists should select the 4-methoxyphenyl intermediate for campaigns exceeding 100 g scale where yield optimization and impurity control are critical cost drivers.

Building Block Procurement for Academic and CRO Medicinal Chemistry Cores

University medicinal chemistry departments and contract research organizations (CROs) maintaining oxazole building block collections for diverse client projects should stock the 4-methoxyphenyl variant (CAS 136058-68-9, 98% purity, Leyan Cat. 1654899) as the primary 2-aryl-5-methyl-4-oxazoleacetic acid intermediate [1]. Its unique synthetic handle (latent phenol) and documented role in the peer-reviewed Dakin–West PPAR agonist methodology [2] make it the most versatile entry in the series, capable of servicing both PPAR-targeted programs and general oxazole SAR explorations where the 4-halo or unsubstituted phenyl congeners would require additional synthetic manipulation to achieve comparable diversification breadth.

Quote Request

Request a Quote for 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.